molecular formula C24H20N2O4S B306514 2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE

2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B306514
M. Wt: 432.5 g/mol
InChI Key: BGITXOZEVRZQHQ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a naphthyl group, a thiazolidinone ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves the condensation of 2-methoxy-1-naphthaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by acylation with 4-methylphenylacetyl chloride. The reaction conditions often include refluxing in an appropriate solvent such as toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to hydroxyl groups.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular pathways and targets are still under investigation, but it is thought to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is unique due to its combination of a thiazolidinone ring and an acetamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H20N2O4S/c1-15-7-10-17(11-8-15)25-22(27)14-26-23(28)21(31-24(26)29)13-19-18-6-4-3-5-16(18)9-12-20(19)30-2/h3-13H,14H2,1-2H3,(H,25,27)/b21-13+

InChI Key

BGITXOZEVRZQHQ-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC4=CC=CC=C43)OC)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC4=CC=CC=C43)OC)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC4=CC=CC=C43)OC)SC2=O

Origin of Product

United States

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